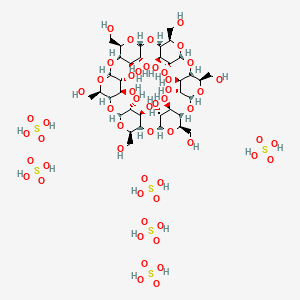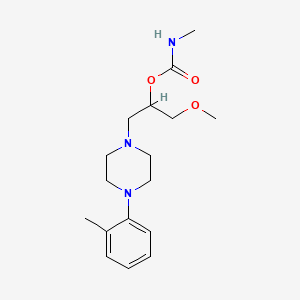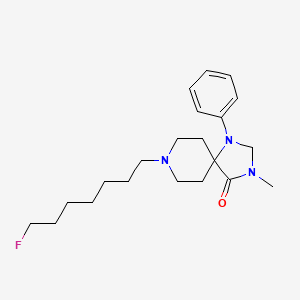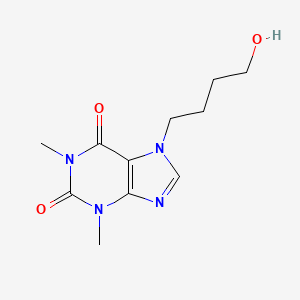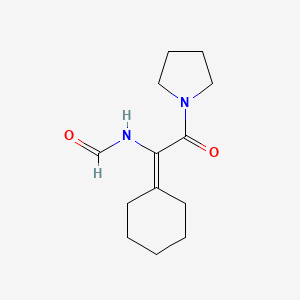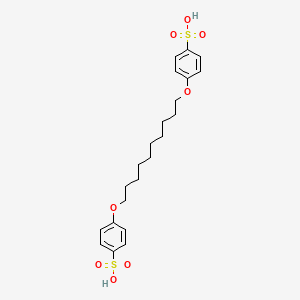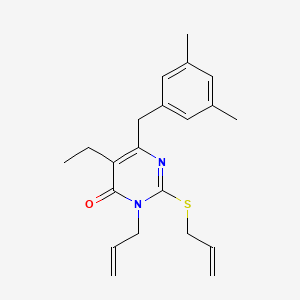
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid typically involves the reaction of 4-sulfophenol with 1,10-dibromodecane, followed by the reaction with sodium benzenesulfonate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction can produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, affecting their folding and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-((10-(4-Sulfophenyl)decoxy)decyl)benzenesulfonic acid: Similar structure but with different alkyl chain length.
1,10-Bis(4-sulfophenoxy)decane: Similar functional groups but different overall structure.
Uniqueness
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid is unique due to its specific combination of sulfonic acid groups and a long alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes .
Propiedades
Número CAS |
61575-07-3 |
|---|---|
Fórmula molecular |
C22H30O8S2 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
4-[10-(4-sulfophenoxy)decoxy]benzenesulfonic acid |
InChI |
InChI=1S/C22H30O8S2/c23-31(24,25)21-13-9-19(10-14-21)29-17-7-5-3-1-2-4-6-8-18-30-20-11-15-22(16-12-20)32(26,27)28/h9-16H,1-8,17-18H2,(H,23,24,25)(H,26,27,28) |
Clave InChI |
DKEYFPUXDZCQIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



